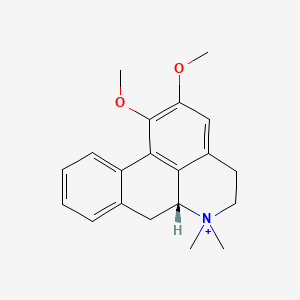

N-Methylnuciferine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

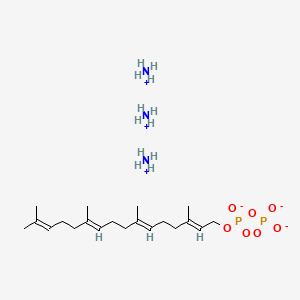

La N-Méthylnuciférine est un alcaloïde aporphine dérivé du lotus (Nelumbo nucifera). Elle est connue pour ses diverses activités biologiques et a été étudiée pour ses applications thérapeutiques potentielles. Le composé est caractérisé par sa formule moléculaire C20H24NO2+ et un poids moléculaire de 310,42 g/mol .

Mécanisme D'action

Target of Action

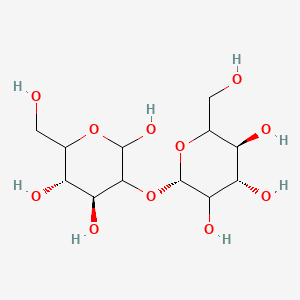

N-Methylnuciferine is an aporphine alkaloid with diverse biological activities . It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . It also reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia .

Mode of Action

This compound interacts with its targets, leading to a variety of biological effects. For instance, it scavenges DPPH radicals, which are a type of free radical. By neutralizing these radicals, this compound can help to reduce oxidative stress . It also inhibits the enzymes α-glucosidase and α-amylase, which play key roles in carbohydrate metabolism . By inhibiting these enzymes, this compound may help to regulate blood sugar levels . Furthermore, it reduces NO production in BV-2 microglia, which are a type of cell in the brain. This suggests that this compound may have anti-inflammatory effects in the brain .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to regulate the PI3K/AKT pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival . By regulating this pathway, this compound may influence these processes .

Pharmacokinetics

This compound is absorbed and eliminated quickly with a high bioavailability of 58.13% . It has a relatively wide volume of distribution and a slow elimination half-life . After administration, this compound rapidly crosses the blood-brain barrier and reaches its maximum concentration in the brain . These properties suggest that this compound can be effectively delivered to its targets in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have antioxidant activity, as evidenced by its ability to scavenge DPPH radicals . It also has potential anti-diabetic effects, as suggested by its ability to inhibit α-glucosidase and α-amylase . Furthermore, it has potential anti-inflammatory effects in the brain, as indicated by its ability to reduce NO production in BV-2 microglia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C for stability . It is soluble in acetonitrile and methanol, which suggests that it can be effectively delivered in these solvents . It may have long-term adverse effects on aquatic life, so it should be prevented from entering water bodies . Additionally, appropriate protective equipment should be worn to prevent skin contact and inhalation when handling this compound .

Analyse Biochimique

Biochemical Properties

N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that this compound may play a role in managing oxidative stress and regulating carbohydrate metabolism.

Cellular Effects

At the cellular level, this compound influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that this compound may modulate cell signaling pathways and influence cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La N-Méthylnuciférine peut être synthétisée par différentes réactions chimiques. Une méthode courante implique la méthylation de la nuciférine à l'aide d'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme l'acétone ou le dichlorométhane .

Méthodes de Production Industrielle : La production industrielle de N-Méthylnuciférine implique souvent l'extraction de la nuciférine de la plante de lotus, suivie d'une modification chimique. Le processus d'extraction comprend l'extraction par solvant et la purification chromatographique pour isoler la nuciférine, qui est ensuite méthylée pour produire la N-Méthylnuciférine .

Analyse Des Réactions Chimiques

Types de Réactions : La N-Méthylnuciférine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : La N-Méthylnuciférine peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes méthoxy.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les thiols ou les amines en présence d'une base.

Principaux Produits Formés :

Oxydation : Formation d'oxyde de N-Méthylnuciférine.

Réduction : Formation de dérivés de N-Méthylnuciférine réduits.

Substitution : Formation de composés de N-Méthylnuciférine substitués.

4. Applications de la Recherche Scientifique

Chimie : Utilisée comme composé de référence en chimie analytique pour l'étude des alcaloïdes.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices.

Industrie : Utilisée dans le développement de produits pharmaceutiques et de nutraceutiques.

5. Mécanisme d'Action

La N-Méthylnuciférine exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'elle interagit avec les récepteurs des neurotransmetteurs, module les activités enzymatiques et influence les voies de signalisation cellulaire. Par exemple, elle peut inhiber la production d'oxyde nitrique dans les cellules microgliales, réduisant ainsi l'inflammation .

Composés Similaires :

Nuciférine : Un précurseur de la N-Méthylnuciférine, connu pour ses activités biologiques similaires.

N-Nornuciférine : Un autre alcaloïde de la plante de lotus aux propriétés comparables.

Unicité : La N-Méthylnuciférine est unique en raison de sa structure méthylée, ce qui améliore sa stabilité et sa biodisponibilité par rapport à ses homologues non méthylés. Cette modification influence également son interaction avec les cibles biologiques, en faisant un composé précieux pour la recherche thérapeutique .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparaison Avec Des Composés Similaires

Nuciferine: A precursor to N-Methylnuciferine, known for its similar biological activities.

N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.

Uniqueness: this compound is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .

Propriétés

IUPAC Name |

(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAZXBJMATEKS-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?

A1: This study reports, for the first time, the inhibitory activity of this compound against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that this compound, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of this compound against these enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)